molecular formula C15H13ClO3 B1415761 (4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-70-9

(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Cat. No.: B1415761
CAS No.: 938458-70-9
M. Wt: 276.71 g/mol
InChI Key: TUOYUPPWCASZBI-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 938458-70-9. It has a molecular weight of 276.72 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13ClO3/c1-18-10-19-14-4-2-3-12(9-14)15(17)11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 276.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the sources I found.

Scientific Research Applications

Anti-Inflammatory and Gastroprotective Properties

  • Research highlights the synthesis of certain chalcones, including compounds structurally similar to (4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone, demonstrating significant anti-inflammatory and gastroprotective activities. Specifically, compounds were found to effectively inhibit carrageenan-induced rat paw edema and showed notable gastroprotective activities, comparable to cimetidine (Okunrobo, Usifoh, & Uwaya, 2006).

Selective Estrogen Receptor Modulator (SERM) Properties

  • Studies indicate that certain compounds related to this compound exhibit properties of selective estrogen receptor modulators (SERMs), displaying estrogen agonist actions on bone tissues and serum lipids while acting as potent estrogen antagonists in breast and uterine tissues. Such compounds have demonstrated a substantial increase in estrogen antagonist potency relative to other SERMs in in vitro and in vivo studies, highlighting their potential in therapeutic applications (Palkowitz et al., 1997).

Neuroprotective Activity

  • Antioxidant derivatives structurally similar to this compound have been developed and shown to protect against lesions in animal models that mimic the underlying lesions of cerebral palsy. These compounds, demonstrated to be powerful neuroprotective agents, offer novel approaches to managing and treating brain damage and related neurodegenerative conditions (Largeron et al., 2001).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone" . The MSDS will provide comprehensive safety information including handling precautions, personal protective equipment recommendations, and first aid measures.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-4-2-3-12(9-14)15(17)11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOYUPPWCASZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650778
Record name (4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-70-9
Record name (4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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